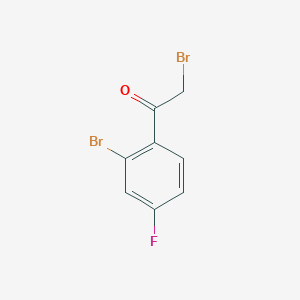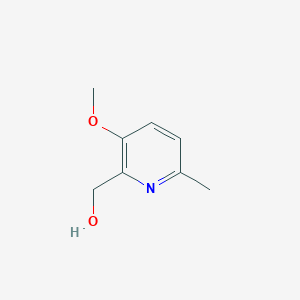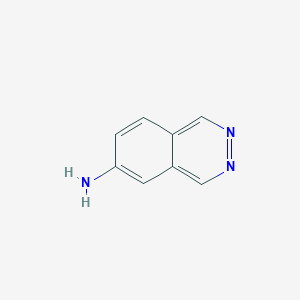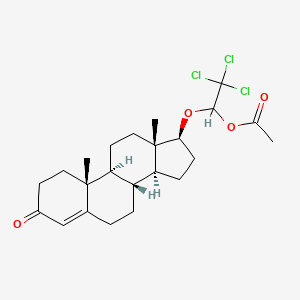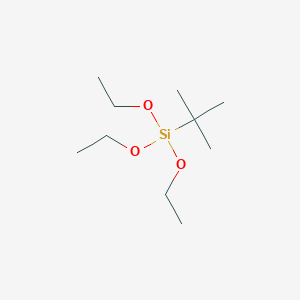
tert-Butyl(triethoxy)silane
Overview
Description
tert-Butyl(triethoxy)silane is an organosilicon compound with the chemical formula C10H24O3Si. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of a tert-butyl group attached to a silicon atom, which is further bonded to three ethoxy groups. This unique structure imparts specific chemical properties and reactivity to the compound.
Mechanism of Action
Target of Action
Tert-Butyl(triethoxy)silane is primarily used as a silane coupling agent . It interacts with various substrates, including nano-TiO2, and plays a role in initiating polymerization .
Mode of Action
The compound interacts with its targets through a process known as co-metabolism . It is synthesized using tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane . The resulting reagent exhibits the characteristics of both a coupling agent and an initiator .
Biochemical Pathways
The tert-butyl group, a component of this compound, has unique reactivity patterns that are utilized in various chemical transformations . It plays a significant role in biosynthetic and biodegradation pathways .
Pharmacokinetics
The compound’s thermokinetics have been investigated, including its thermal stability, decomposition constants (kd), activation energy (ea), the heat of decomposition (δh), and pre-exponential factor (ad) .
Result of Action
The application of this compound in modifying nano-TiO2 and initiating polymerization has been studied . The structures of the products resulting from these processes were verified by XPS, FT-IR . The results indicated that the new reagent had the characteristics of a coupling agent and initiator .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the number of carbons present in the n-alkane substrate significantly influences the degradation rate of MTBE and accumulation of tert-butyl alcohol (TBA) . Furthermore, the efficiency of MTBE degradation by Acinetobacter sp. strain SL3 did not show an obvious decrease after nine rounds of MTBE replenishment ranging from 0.1–0.5 mmol L−1 .
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl(triethoxy)silane can be synthesized through several methods. One common approach involves the reaction of tert-butyl chloride with triethoxysilane in the presence of a catalyst. The reaction typically occurs under mild conditions and yields this compound as the primary product.
Another method involves the hydrosilylation of isobutene with triethoxysilane. This reaction is catalyzed by platinum-based catalysts and proceeds under moderate temperatures and pressures. The hydrosilylation process is efficient and provides high yields of this compound.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale hydrosilylation processes. The use of continuous flow reactors and advanced catalytic systems ensures high efficiency and consistent product quality. The industrial production methods are designed to minimize waste and optimize resource utilization.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(triethoxy)silane undergoes various chemical reactions, including:
Hydrosilylation: The addition of silicon-hydrogen bonds to unsaturated organic compounds.
Oxidation: The conversion of silicon-hydrogen bonds to silicon-oxygen bonds.
Substitution: The replacement of ethoxy groups with other functional groups.
Common Reagents and Conditions
Hydrosilylation: Catalyzed by platinum or rhodium complexes, typically conducted at moderate temperatures (50-100°C).
Oxidation: Utilizes oxidizing agents such as hydrogen peroxide or peracids, performed under mild conditions.
Substitution: Involves nucleophiles such as amines or alcohols, often carried out in the presence of a base.
Major Products Formed
Hydrosilylation: Produces organosilicon compounds with various functional groups.
Oxidation: Yields silanols or siloxanes.
Substitution: Results in the formation of new organosilicon derivatives with different functional groups.
Scientific Research Applications
tert-Butyl(triethoxy)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
Comparison with Similar Compounds
Similar Compounds
Triethoxysilane: Lacks the tert-butyl group, resulting in different reactivity and applications.
(3-Aminopropyl)triethoxysilane: Contains an amino group, making it suitable for surface modification and bioconjugation.
Phenyltriethoxysilane: Features a phenyl group, which imparts different chemical properties and uses.
Uniqueness
tert-Butyl(triethoxy)silane is unique due to the presence of the tert-butyl group, which provides steric hindrance and enhances the compound’s stability. This makes it particularly useful in applications where stability and reactivity are crucial, such as in the synthesis of advanced materials and in industrial processes.
Properties
IUPAC Name |
tert-butyl(triethoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24O3Si/c1-7-11-14(12-8-2,13-9-3)10(4,5)6/h7-9H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASEHKQZNVUOPRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C(C)(C)C)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90619569 | |
| Record name | tert-Butyl(triethoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90619569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
993-66-8 | |
| Record name | tert-Butyl(triethoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90619569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


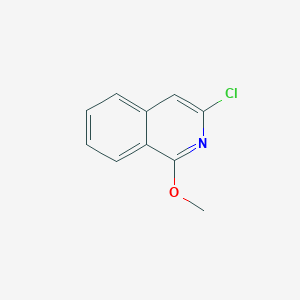
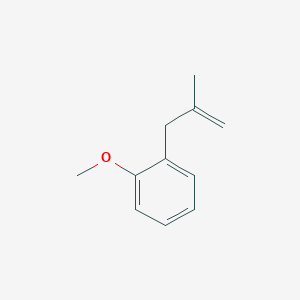
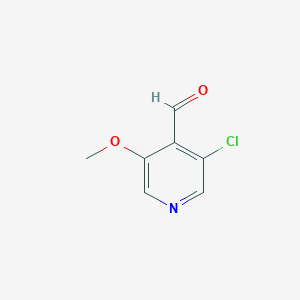
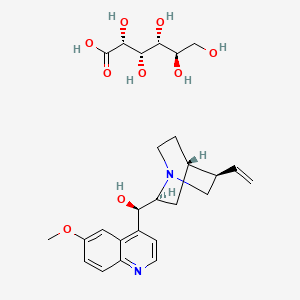

![2-[(2-Cyanoethyl)phenylamino]ethyl phenoxyacetate](/img/structure/B1612246.png)
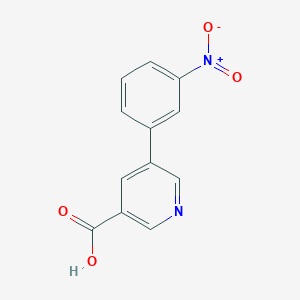
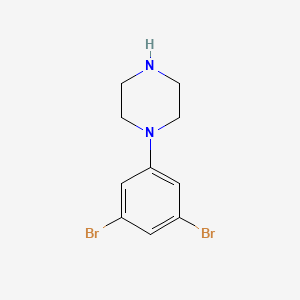
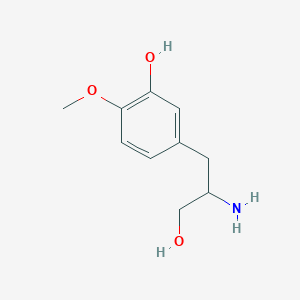
![5-Chloro-4,7-dimethylbenzo[B]thiophen-3(2H)-one](/img/structure/B1612255.png)
